molecular formula C23H26N4O3S B2817362 4-(1,1-Dimethylethyl)-N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-benzamide CAS No. 300377-17-7

4-(1,1-Dimethylethyl)-N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-benzamide

Cat. No.: B2817362
CAS No.: 300377-17-7
M. Wt: 438.55
InChI Key: SJURAENRCFRABK-UHFFFAOYSA-N
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Description

This compound belongs to the benzamide-sulfonamide class, characterized by a tert-butyl-substituted benzamide core linked to a phenylsulfonamide group bearing a 2,6-dimethylpyrimidinyl amine. The 2,6-dimethylpyrimidinyl sulfonamide group may contribute to target binding, as seen in related sulfonamide pharmacophores .

Properties

IUPAC Name

4-tert-butyl-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-15-14-21(25-16(2)24-15)27-31(29,30)20-12-10-19(11-13-20)26-22(28)17-6-8-18(9-7-17)23(3,4)5/h6-14H,1-5H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJURAENRCFRABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1,1-Dimethylethyl)-N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-benzamide involves multiple steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(1,1-Dimethylethyl)-N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1,1-Dimethylethyl)-N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethylethyl)-N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, thereby affecting the synthesis of essential biomolecules .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Benzamide Substituent Pyrimidine Substituent Molecular Formula Molecular Mass (g/mol) Key Properties/Applications
Target Compound 4-tert-butyl 2,6-dimethyl ~C₂₄H₂₇N₅O₃S ~477.56 High lipophilicity, untested
N-{4-[(2,6-Dimethyl-4-pyrimidinyl)sulfamoyl]phenyl}-3-methoxybenzamide 3-methoxy 2,6-dimethyl C₂₀H₂₀N₄O₄S 412.46 Reduced lipophilicity (logP ~2.1)
N-{4-[(2,6-Dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}-4-nitrobenzamide 4-nitro 2,6-dimethoxy C₁₉H₁₈N₆O₇S 482.45 Electron-withdrawing nitro group
4-(azepan-1-ylsulfonyl)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide 4-azepanesulfonyl 2,6-dimethoxy C₂₅H₂₉N₅O₇S₂ 575.66 Enhanced solubility (polar group)
Sulfadimerazine (4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide) N/A (sulfonamide) 4,6-dimethyl C₁₂H₁₄N₄O₂S 278.33 Antibacterial agent

Functional Group Impact on Properties

Lipophilicity and Solubility
  • The tert-butyl group in the target compound increases hydrophobicity compared to the 3-methoxy () and 4-azepanesulfonyl () analogs. This may improve blood-brain barrier penetration but reduce aqueous solubility .
Pyrimidine Modifications
  • 2,6-Dimethylpyrimidine (target compound and ) vs. 2,6-dimethoxy (): Methoxy groups increase polarity and hydrogen-bonding capacity, possibly improving solubility but reducing membrane permeability .

Biological Activity

The compound 4-(1,1-Dimethylethyl)-N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-benzamide , often referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H24N4O2S
  • Molecular Weight : 364.48 g/mol

The structure features a sulfonamide group linked to a pyrimidine moiety, which is crucial for its biological activity. The presence of the bulky tert-butyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and pathways involved in disease processes:

  • Inhibition of β-Catenin : Recent studies have indicated that derivatives similar to this compound can inhibit β-catenin-mediated transcription, a pathway implicated in various cancers. For instance, compounds with similar structures have shown IC50 values as low as 0.12 μM against cancer cell lines such as SW480 and HCT116 .
  • Antitumor Activity : The compound has demonstrated promising antitumor effects in xenograft models. In these studies, it significantly reduced tumor growth and the expression of proliferation markers like Ki67 .

Biological Activity Data Table

Activity TypeObserved EffectReference
Cytotoxicity IC50 = 0.12 μM against HCT116 cells
Tumor Growth Inhibition Significant reduction in tumor size in vivo
Metabolic Stability Higher stability compared to reference drugs

Case Study 1: Anticancer Efficacy

In a study conducted on HCT116 xenograft models in BALB/C nu/nu mice, the compound was shown to effectively inhibit tumor growth. The treatment resulted in a marked decrease in the expression of Ki67, indicating reduced cell proliferation. This suggests that the compound could serve as a lead candidate for colorectal cancer therapy .

Case Study 2: Inhibition of Wnt Pathway

Another investigation focused on the compound's ability to disrupt the Wnt signaling pathway by inhibiting β-catenin. This pathway is crucial for maintaining cancer cell proliferation and survival. The compound exhibited significant inhibition of Wnt-dependent transcriptional activity in vitro, reinforcing its potential as an anticancer agent .

Research Findings

Research indicates that compounds structurally related to This compound are being explored for their roles in treating various cancers due to their ability to modulate critical signaling pathways. The ongoing investigations aim to optimize the pharmacological properties while minimizing side effects.

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